2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes.
Preparation Methods
The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-step reaction process. One common method includes the reaction of 3,5-cyclohexanedione, 4-bromothiophene-2-carbaldehyde, and ethyl cyanoacetate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and copper(I) iodide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable candidate for drug development.
Materials Science: Due to its unique optical and electronic properties, the compound is used in the development of organic semiconductors and photovoltaic devices.
Organic Electronics: The compound’s ability to form thin films with desirable electrical properties makes it suitable for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile include:
Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a nitrile group.
2-amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile: This compound has a quinoline ring instead of a chromene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3S/c18-8-5-12(24-7-8)13-10(6-19)16(20)23-15-9-3-1-2-4-11(9)22-17(21)14(13)15/h1-5,7,13H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEQNLZUSBYXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CS4)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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